An In-depth Technical Guide on 1,2,3,4,7,8,9-Heptachlorodibenzofuran: Chemical Properties and Structure
An In-depth Technical Guide on 1,2,3,4,7,8,9-Heptachlorodibenzofuran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4,7,8,9-Heptachlorodibenzofuran (1,2,3,4,7,8,9-HpCDF) is a polychlorinated dibenzofuran (PCDF) that has garnered significant attention due to its environmental persistence and toxicological profile. As a dioxin-like compound, it exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,4,7,8,9-HpCDF, its molecular structure, and detailed experimental protocols for assessing its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in toxicology, environmental science, and drug development.
Chemical Identity and Structure
1,2,3,4,7,8,9-HpCDF is a highly chlorinated organic compound belonging to the dibenzofuran family. Its structure consists of a dibenzofuran core with seven chlorine atoms attached at positions 1, 2, 3, 4, 7, 8, and 9.
Table 1: Chemical Identifiers for 1,2,3,4,7,8,9-Heptachlorodibenzofuran
| Identifier | Value | Source |
| CAS Number | 55673-89-7 | [1][2][3] |
| IUPAC Name | 1,2,3,4,7,8,9-heptachlorodibenzofuran | [4] |
| Molecular Formula | C₁₂HCl₇O | [1][3][5] |
| InChI | InChI=1S/C12HCl7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | [4][6] |
| InChIKey | VEZCTZWLJYWARH-UHFFFAOYSA-N | [4][6] |
| SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | [4][6] |
| Synonyms | 1,2,3,4,7,8,9-HpCDF, PCDF 134 | [1][2] |
Physicochemical Properties
The physicochemical properties of 1,2,3,4,7,8,9-HpCDF are crucial for understanding its environmental fate, transport, and bioavailability. Due to its high degree of chlorination, it is a solid at room temperature with very low water solubility and high lipophilicity.
Table 2: Physicochemical Properties of 1,2,3,4,7,8,9-Heptachlorodibenzofuran
| Property | Value | Source |
| Molecular Weight | 409.3 g/mol | [4] |
| Monoisotopic Mass | 405.784709 Da | [4] |
| Computed XLogP3-AA | 7.5 | [4] |
| Solubility | Chloroform: Slightly soluble | [1] |
| Boiling Point | Data not available | [4] |
| Melting Point | Data not available | |
| Vapor Pressure | Data not available | [4] |
| Henry's Law Constant | Data not available |
Toxicological Profile: Mechanism of Action
1,2,3,4,7,8,9-HpCDF is known to be a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7] The activation of the AhR signaling pathway is the primary mechanism underlying the toxic effects of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway involves the following key steps:
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Ligand Binding: 1,2,3,4,7,8,9-HpCDF, being lipophilic, passively diffuses across the cell membrane and binds to the cytosolic AhR, which is in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.[8][9]
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus.[8][9]
-
Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[8][9]
-
DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[9] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) and the AhR repressor (AhRR).[10]
Biological Effects
The activation of the AhR signaling pathway by 1,2,3,4,7,8,9-HpCDF leads to a range of biological effects, including:
-
Induction of Cytochrome P450 Enzymes: A hallmark of AhR activation is the induction of CYP1A1 and CYP1B1. This can be measured by quantifying the enzyme activity, for example, through the ethoxyresorufin-O-deethylase (EROD) assay.[10]
-
Immunotoxicity: 1,2,3,4,7,8,9-HpCDF has been shown to be immunosuppressive, as evidenced by a decrease in the number of splenic plaque-forming cells in mice.[1][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 1,2,3,4,7,8,9-Heptachlorodibenzofuran.
Cytochrome P450 (CYP1A1/1B1) Induction Assay
This protocol describes an in vitro assay to determine the potential of 1,2,3,4,7,8,9-HpCDF to induce CYP1A1 and CYP1B1 expression in a human cell line (e.g., HepG2).
Materials:
-
Human hepatoma cell line (HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,2,3,4,7,8,9-Heptachlorodibenzofuran (test compound)
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) reagents and instrument
-
Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of 1,2,3,4,7,8,9-HpCDF, TCDD (positive control), and DMSO (vehicle control) for a specified period (e.g., 24 or 48 hours).
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers specific for CYP1A1, CYP1B1, and the housekeeping gene.
-
Data Analysis: Calculate the relative fold change in gene expression for CYP1A1 and CYP1B1 in treated cells compared to the vehicle control, normalized to the housekeeping gene.
Ethoxyresorufin-O-Deethylase (EROD) Assay
This assay measures the catalytic activity of CYP1A1, which is induced by 1,2,3,4,7,8,9-HpCDF.
Materials:
-
Liver microsomes from treated and control animals or cell lysates from treated and control cells
-
7-Ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Resorufin (standard)
-
Phosphate buffer
-
Fluorometric plate reader
Procedure:
-
Microsome/Lysate Preparation: Prepare liver microsomes from animals treated with 1,2,3,4,7,8,9-HpCDF or a vehicle control, or prepare lysates from cells treated in vitro.
-
Reaction Setup: In a multi-well plate, add the microsomal protein or cell lysate, phosphate buffer, and 7-ethoxyresorufin.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for resorufin.
-
Standard Curve: Prepare a standard curve using known concentrations of resorufin.
-
Data Analysis: Calculate the rate of resorufin formation and express the EROD activity as pmol of resorufin formed per minute per mg of protein.
Plaque-Forming Cell (PFC) Assay for Immunotoxicity
This assay assesses the immunosuppressive effects of 1,2,3,4,7,8,9-HpCDF by quantifying the number of antibody-producing B cells.[11]
Materials:
-
Mice
-
1,2,3,4,7,8,9-Heptachlorodibenzofuran (test compound)
-
Sheep red blood cells (SRBCs) as the antigen
-
Spleen cell suspension preparation reagents
-
Agar
-
Guinea pig complement
-
Petri dishes
Procedure:
-
Animal Treatment: Treat mice with different doses of 1,2,3,4,7,8,9-HpCDF or a vehicle control for a specified duration.
-
Immunization: Immunize the mice with SRBCs a few days before the end of the treatment period.
-
Spleen Cell Preparation: At the end of the experiment, euthanize the mice and prepare single-cell suspensions from their spleens.
-
Plaque Assay: Mix the spleen cells with SRBCs and guinea pig complement in molten agar and pour the mixture into petri dishes.
-
Incubation: Incubate the plates to allow for the formation of plaques, which are clear zones of hemolysis around antibody-secreting B cells.
-
Plaque Counting: Count the number of plaque-forming cells (PFCs) per spleen or per million spleen cells.
-
Data Analysis: Compare the number of PFCs in the treated groups to the control group to determine the extent of immunosuppression.
Conclusion
1,2,3,4,7,8,9-Heptachlorodibenzofuran is a toxicologically significant compound that exerts its effects through the AhR signaling pathway. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental protocols used to assess its biological activities. The information and methodologies presented here are intended to support further research into the mechanisms of toxicity and the potential risks associated with this and other dioxin-like compounds. A thorough understanding of these aspects is essential for developing effective risk assessment strategies and potential therapeutic interventions.
References
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- 3. 1,2,3,4,7,8,9-Heptachlorodibenzofuran (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-975 [isotope.com]
- 4. 1,2,3,4,7,8,9-Heptachlorodibenzofuran | C12HCl7O | CID 41510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibenzofuran, 1,2,3,4,7,8,9-heptachloro [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. Analysis of immunotoxicity by enumeration of antibody-producing B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
